

# Strontium peroxide synthesis from strontium oxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Strontium peroxide

Cat. No.: B074079

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Strontium Peroxide** from Strontium Oxide

## Introduction

**Strontium peroxide** ( $\text{SrO}_2$ ) is an inorganic compound that exists as a white, odorless powder in both anhydrous and octahydrate forms.[1] It serves as a potent oxidizing agent and finds applications in various fields, including pyrotechnics as a vivid red colorant and oxidizer, as a bleaching agent, and as an antiseptic.[1] The synthesis of **strontium peroxide** from strontium oxide ( $\text{SrO}$ ) is a critical process for its production, which can be achieved through two primary methodologies: direct oxidation under high pressure and temperature, and a wet chemical precipitation process. This guide provides a detailed technical overview of these synthesis routes, complete with experimental protocols, quantitative data, and process visualizations for researchers and professionals in chemical and pharmaceutical development.

## Synthesis Methodologies

There are two principal methods for the synthesis of **strontium peroxide** from strontium oxide:

- **Method 1: Direct Oxidation of Strontium Oxide:** This process involves the reaction of solid strontium oxide with gaseous oxygen at elevated temperatures and pressures.
- **Method 2: Aqueous Precipitation:** This technique involves converting strontium oxide into a soluble intermediate, such as strontium hydroxide or a strontium salt, followed by

precipitation of **strontium peroxide** hydrate upon the addition of hydrogen peroxide. The anhydrous form is subsequently obtained through dehydration.

## Method 1: Direct Oxidation

The direct combination of strontium oxide with oxygen is a challenging process due to the thermal lability of **strontium peroxide** compared to barium peroxide.<sup>[1]</sup> Achieving a significant yield requires high-pressure and high-temperature conditions to shift the equilibrium towards the formation of the peroxide.<sup>[2][3][4]</sup>

The reaction is as follows:  $2\text{SrO}(\text{s}) + \text{O}_2(\text{g}) \rightleftharpoons 2\text{SrO}_2(\text{s})$

High pressures are necessary to favor the product side of this equilibrium.<sup>[4][5]</sup> The synthesis of the less stable  $\text{SrO}_2$  requires more drastic conditions than those for barium peroxide ( $\text{BaO}_2$ ).<sup>[2]</sup>

## Method 2: Aqueous Precipitation

This method is generally more suitable for producing less stable peroxides and avoids the need for high-pressure equipment.<sup>[2]</sup> The process begins by converting the initial strontium oxide into a water-soluble form.

**Step 1: Formation of a Soluble Strontium Intermediate** Strontium oxide is first reacted with water to form strontium hydroxide,  $\text{Sr}(\text{OH})_2$ , or with an acid (e.g., nitric acid) to form a soluble salt like strontium nitrate,  $\text{Sr}(\text{NO}_3)_2$ .

- $\text{SrO} + \text{H}_2\text{O} \rightarrow \text{Sr}(\text{OH})_2$
- $\text{SrO} + 2\text{HNO}_3 \rightarrow \text{Sr}(\text{NO}_3)_2 + \text{H}_2\text{O}$

**Step 2: Precipitation of Strontium Peroxide Octahydrate** Hydrogen peroxide is then added to a basic aqueous solution of the strontium salt or hydroxide. The addition of ammonia ensures the solution remains basic, which forces the reaction to favor the precipitation of the peroxide hydrate.<sup>[2][6]</sup>

- $\text{Sr}(\text{NO}_3)_2(\text{aq}) + \text{H}_2\text{O}_2(\text{aq}) + 2\text{NH}_4\text{OH}(\text{aq}) + 6\text{H}_2\text{O}(\text{l}) \rightarrow \text{SrO}_2 \cdot 8\text{H}_2\text{O}(\text{s}) + 2\text{NH}_4\text{NO}_3(\text{aq})$

Step 3: Dehydration The resulting **strontium peroxide** octahydrate ( $\text{SrO}_2 \cdot 8\text{H}_2\text{O}$ ) is then filtered and heated to remove the water of crystallization, yielding anhydrous **strontium peroxide**.<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **strontium peroxide** from strontium oxide via the two primary methods.

Parameter	Method 1: Direct Oxidation	Method 2: Aqueous Precipitation (from $\text{Sr}(\text{NO}_3)_2$ )
Reactants	Strontium Oxide ( $\text{SrO}$ ), Oxygen ( $\text{O}_2$ )	Strontium Nitrate ( $\text{Sr}(\text{NO}_3)_2$ ), Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ), Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ )
Temperature	350 - 500 °C <sup>[2][3][7]</sup>	~0 °C for precipitation <sup>[2]</sup>
400 °C for 15-16% yield <sup>[4][5]</sup>	115 °C for 24 hours for dehydration <sup>[2]</sup>	
Pressure	98 - 250 atm <sup>[2][4][5]</sup>	Atmospheric
Up to 1800 psi (~122 atm) <sup>[3][7]</sup> <sup>[8]</sup>		
Reactant Concentration	Not applicable (solid-gas reaction)	0.4 mol $\text{Sr}(\text{NO}_3)_2$ in 1.5 L $\text{H}_2\text{O}$ <sup>[2]</sup>
2 mol $\text{NH}_4\text{OH}$ in 600 mg $\text{H}_2\text{O}$ <sup>[2]</sup>		
Yield	15-16% at 400 °C and 98 atm <sup>[4][5]</sup>	Not explicitly stated, but method is described as practical <sup>[2][6]</sup>

## Detailed Experimental Protocols

### Protocol for Method 1: Direct Oxidation

Objective: To synthesize anhydrous **strontium peroxide** via the high-pressure oxidation of strontium oxide.

Materials:

- Strontium oxide (SrO), pure, dry powder
- Oxygen gas (O<sub>2</sub>), pure, CO<sub>2</sub>-free
- High-pressure reaction vessel (bomb calorimeter or autoclave)

Procedure:

- Place a known quantity of dry strontium oxide powder into the high-pressure reaction vessel.
- Seal the vessel and purge it with pure, CO<sub>2</sub>-free oxygen gas to remove any atmospheric contaminants.
- Pressurize the vessel with oxygen to the target pressure (e.g., 250 atm).[\[2\]](#)
- Heat the vessel to the desired reaction temperature (e.g., 350 °C) and maintain these conditions for a set duration.[\[2\]](#)
- After the reaction period, cool the vessel to room temperature.
- Slowly and carefully vent the excess oxygen pressure.
- Open the vessel and collect the solid product, which will be a mixture of **strontium peroxide** and unreacted strontium oxide.
- The product can be analyzed to determine the percentage yield of SrO<sub>2</sub>.

## Protocol for Method 2: Aqueous Precipitation and Dehydration

Objective: To synthesize anhydrous **strontium peroxide** via the precipitation of its octahydrate from an aqueous solution derived from a strontium salt.

#### Materials:

- Strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ ), 0.4 mol
- Deionized water, 1.5 L
- Aqueous ammonia ( $\text{NH}_4\text{OH}$ ), concentrated (2 mol)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 3% solution
- Drying oven or furnace
- Filtration apparatus (e.g., Büchner funnel)

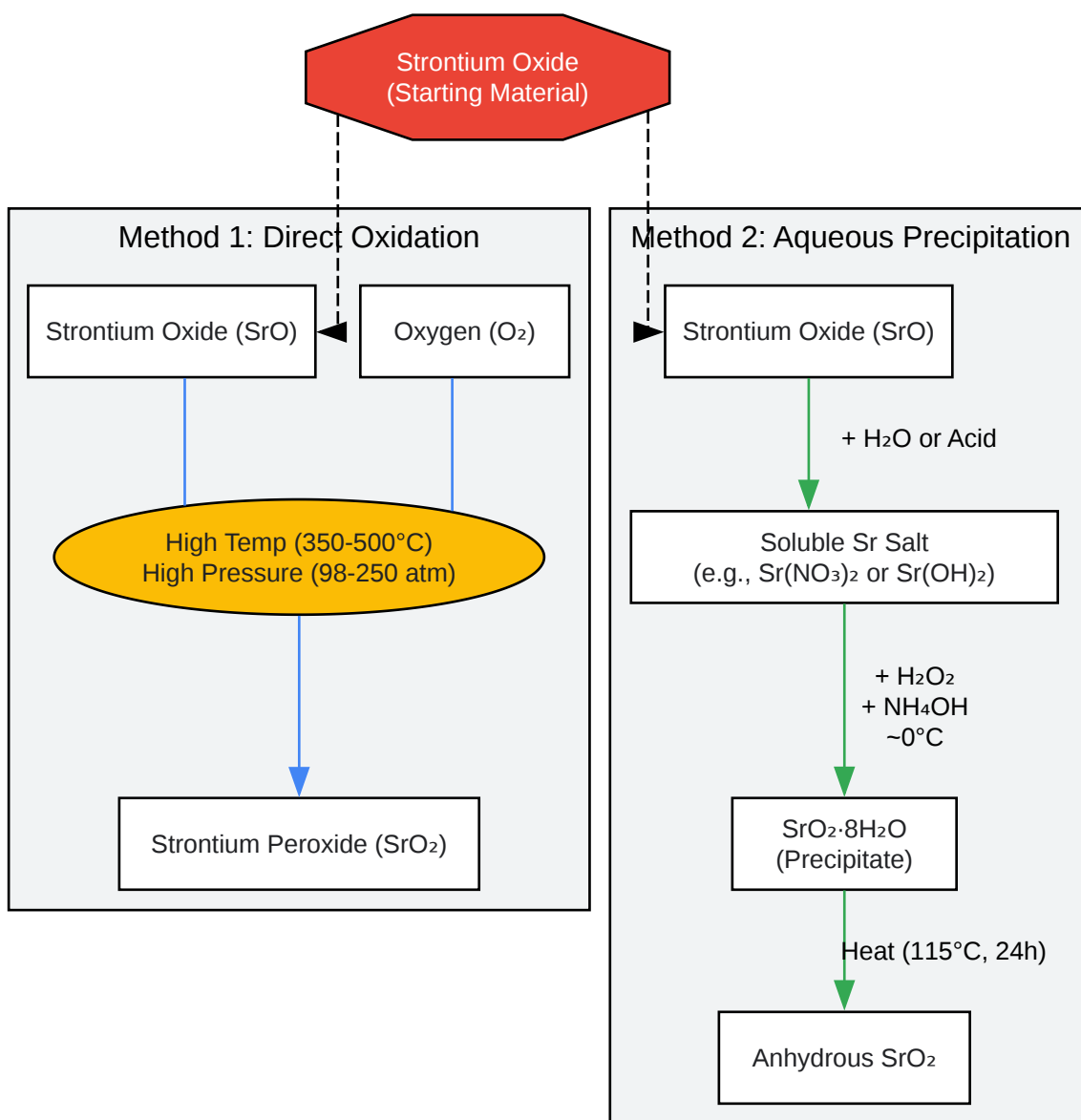
#### Procedure:

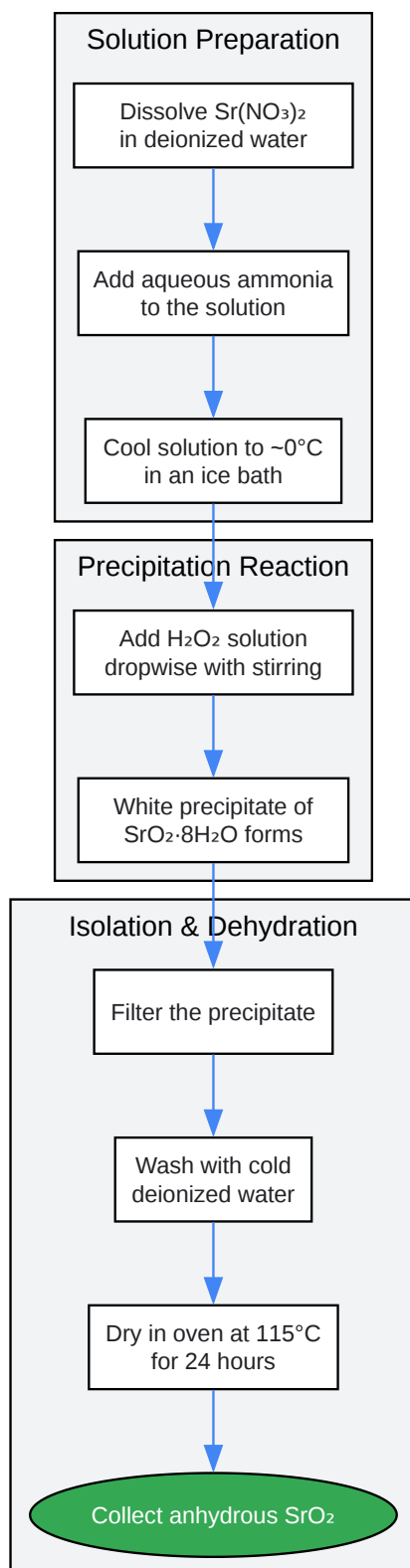
- Preparation of Ammoniacal Strontium Solution:
  - Dissolve 0.4 mol of strontium nitrate in 1.5 liters of deionized water in a large beaker.[\[2\]](#)
  - To this stirred solution, add 2 mol of aqueous ammonia.[\[2\]](#)
  - Cool the resulting solution in an ice bath to approximately 0 °C.[\[2\]](#)
- Precipitation of  $\text{SrO}_2 \cdot 8\text{H}_2\text{O}$ :
  - While maintaining the low temperature and continuous stirring, add the hydrogen peroxide solution dropwise to the ammoniacal strontium solution.[\[2\]](#)
  - A white precipitate of **strontium peroxide** octahydrate ( $\text{SrO}_2 \cdot 8\text{H}_2\text{O}$ ) will form.
  - Continue stirring for a short period after the addition is complete to ensure maximum precipitation.
- Isolation and Dehydration:
  - Filter the precipitate using a Büchner funnel and wash it with cold deionized water to remove soluble impurities.

- To obtain the anhydrous form, dry the freshly prepared octahydrate in an oven at 115 °C for 24 hours. It is preferable to conduct the drying in a CO<sub>2</sub>-free atmosphere to prevent carbonate formation.[\[2\]](#)
- The resulting white powder is anhydrous **strontium peroxide**.

## Process and Reaction Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis of **strontium peroxide**.





[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strontium peroxide - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Sciencemadness Discussion Board - Hydrogen peroxide from strontium peroxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US2357655A - Process for the manufacture of strontium peroxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Strontium peroxide synthesis from strontium oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074079#strontium-peroxide-synthesis-from-strontium-oxide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)